L-Kynurenine-d4-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

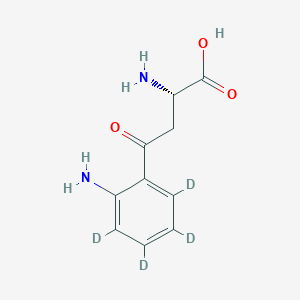

C10H12N2O3 |

|---|---|

分子量 |

212.24 g/mol |

IUPAC 名称 |

(2S)-2-amino-4-(2-amino-3,4,5,6-tetradeuteriophenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,2D,3D,4D |

InChI 键 |

YGPSJZOEDVAXAB-FCDGGRDXSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)C[C@@H](C(=O)O)N)N)[2H])[2H] |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |

产品来源 |

United States |

Foundational & Exploratory

The Kynurenine Pathway: A Double-Edged Sword in Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

The kynurenine (B1673888) pathway (KP), the principal metabolic route of the essential amino acid tryptophan, has emerged as a critical player in the pathogenesis of a wide array of neurological and psychiatric disorders.[1][2][3][4][5] Under normal physiological conditions, the KP is essential for generating nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme for cellular energy metabolism. However, under conditions of neuroinflammation, a common hallmark of many central nervous system (CNS) diseases, the pathway can become dysregulated, leading to an imbalance between its neuroprotective and neurotoxic branches. This guide provides a comprehensive technical overview of the KP's role in neurological disorders, focusing on quantitative data, experimental methodologies, and key signaling pathways to inform future research and therapeutic development.

Core Concepts: A Pathway of Dichotomous Fates

The metabolism of tryptophan down the kynurenine pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). Inflammatory cytokines, particularly interferon-gamma (IFN-γ), are potent inducers of IDO1, thus linking neuroinflammatory conditions directly to KP activation. The central metabolite, kynurenine (KYN), can be metabolized along two primary arms with opposing effects on neuronal function:

-

The Neurotoxic Branch: Primarily mediated by the enzyme kynurenine 3-monooxygenase (KMO), this branch leads to the production of 3-hydroxykynurenine (3-HK) and subsequently quinolinic acid (QUIN). 3-HK is a potent free radical generator, contributing to oxidative stress, while QUIN is a selective agonist of the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity and neuronal cell death.

-

The Neuroprotective Branch: Kynurenine can be converted by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA). KYNA is an endogenous antagonist of ionotropic glutamate (B1630785) receptors, including the NMDA receptor (acting at the glycine (B1666218) co-agonist site) and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), thereby counteracting the excitotoxic effects of QUIN and exhibiting neuroprotective properties.

An imbalance, often manifesting as an elevated QUIN/KYNA ratio, is a recurring theme in the pathophysiology of numerous neurological disorders.

The Kynurenine Pathway in Specific Neurological Disorders

Dysregulation of the kynurenine pathway has been implicated in a range of neurological conditions. The following sections summarize key findings and quantitative data for several major disorders.

Alzheimer's Disease (AD)

In AD, there is evidence of a shift in the kynurenine pathway, particularly towards the production of kynurenic acid in the brain. A meta-analysis revealed that while tryptophan levels are decreased in peripheral blood, they are not significantly altered in the cerebrospinal fluid (CSF) of AD patients. Conversely, KYNA levels are increased in the CSF and decreased in the periphery. Some studies have found that higher KYNA concentrations in the CSF are associated with slower clinical progression of the disease, suggesting a potential compensatory neuroprotective response.

Huntington's Disease (HD)

HD is characterized by a significant increase in the neurotoxic metabolite 3-hydroxykynurenine (3-HK) in the striatum, cortex, and cerebellum. Levels of quinolinic acid (QUIN) have also been found to be elevated in the striatum and cortex of HD mouse models. In contrast, some studies have reported reduced formation of the neuroprotective kynurenic acid (KYNA) in the striatum of HD patients, leading to an increased kynurenine to kynurenic acid ratio. However, a recent large-scale study of CSF and plasma from HD patients found no significant differences in KP metabolite concentrations compared to healthy controls, suggesting that these changes may not be consistently reflected in biofluids.

Multiple Sclerosis (MS)

The role of the KP in MS is complex, with evidence for both pro-inflammatory and immunomodulatory effects. Studies have shown an increased QUIN/KYNA ratio in the serum and CSF of MS patients, indicating a shift towards a neurotoxic environment. One study found that while the overall concentrations of most kynurenines were lower in individuals with MS compared to healthy controls, the serum concentrations of 3-hydroxyanthranilic acid (3-HAA) and the QUIN/KA ratio were higher. Two distinct KP metabolite patterns have been identified in MS: an inflammation-driven neurotoxic pattern (NeuroTox) and a neuroprotective pattern (NeuroPro), which correlate with disease severity and cardiorespiratory fitness, respectively.

Epilepsy

The kynurenine pathway has been implicated in epilepsy due to the pro-convulsant properties of quinolinic acid and the anti-convulsant effects of kynurenic acid. Dysregulation of the KP, leading to an imbalance favoring QUIN, is thought to contribute to the hyperexcitability characteristic of seizures. In animal models of epilepsy, alterations in KP metabolites have been observed, and glial cells in epileptogenic brain regions show increased expression of enzymes involved in both KYNA and QUIN synthesis.

Psychiatric Disorders

A growing body of evidence links KP dysregulation to major psychiatric disorders, including depression and schizophrenia. Pro-inflammatory states in these disorders can activate IDO1, shunting tryptophan metabolism towards the production of neurotoxic kynurenines. This can lead to a reduction in serotonin (B10506) synthesis (due to tryptophan depletion) and an increase in glutamatergic neurotransmission (via QUIN), both of which are implicated in the pathophysiology of depression.

Quantitative Data Summary

The following tables summarize quantitative data on kynurenine pathway metabolite concentrations in various neurological disorders.

Table 1: Kynurenine Pathway Metabolites in the Cerebrospinal Fluid (CSF) of Patients with Neurological Disorders and Healthy Controls.

| Metabolite | Disorder | Patient Conc. (mean ± SD/SEM or median [IQR]) | Control Conc. (mean ± SD/SEM or median [IQR]) | N (Patients/Controls) | p-value | Reference |

| Kynurenic Acid (KYNA) | Alzheimer's Disease | 3.42 ± 0.30 nM (females) | 2.92 ± 0.39 nM (females) | 19 / 20 (total) | 0.019 (female vs male AD) | |

| Kynurenic Acid (KYNA) | Alzheimer's Disease | 10.6 ± 7.1 µg/L | 5.6 ± 2.5 µg/L | Not specified | <0.001 | |

| Kynurenic Acid (KYNA) | Alzheimer's Disease | Increased (SMD = 0.70) | - | 161 (total) | 0.021 | |

| 3-Hydroxykynurenine (3-HK) | Alzheimer's Disease | Decreased (SMD = -0.73) | - | 109 (total) | 0.001 | |

| Quinolinic Acid (QUIN) | Multiple Sclerosis | Increased | - | Not specified | - | |

| Kynurenine (KYN) | IFN-α Treatment | Significantly elevated | - | 16 / 11 | <0.05 | |

| Quinolinic Acid (QUIN) | IFN-α Treatment | Significantly elevated | - | 16 / 11 | <0.01 | |

| Kynurenic Acid (KYNA) | IFN-α Treatment | Significantly elevated | - | 16 / 11 | <0.05 |

SMD: Standardized Mean Difference

Table 2: Kynurenine Pathway Metabolite Ratios in CSF and Plasma of Patients with Neurological Disorders and Healthy Controls.

| Ratio | Fluid | Disorder | Patient Ratio (mean ± SD/SEM or median [IQR]) | Control Ratio (mean ± SD/SEM or median [IQR]) | N (Patients/Controls) | p-value | Reference |

| Kynurenine/Tryptophan (KYN/TRP) | Plasma | Multiple Sclerosis | Higher | Lower | 98 / 39 | <0.01 | |

| Quinolinic Acid/Kynurenic Acid (QUIN/KYNA) | Plasma | Multiple Sclerosis | Higher | Lower | 98 / 39 | <0.05 | |

| Quinolinic Acid/Kynurenic Acid (QUIN/KYNA) | Serum | Multiple Sclerosis | Higher | Lower | 353 / 111 | - | |

| Kynurenic Acid/Tryptophan (KYNA/TRP) | CSF | Alzheimer's Disease | 0.16 ± 0.13 (mild AD) | 0.06 ± 0.06 | Not specified | <0.01 |

Experimental Protocols

Accurate quantification of kynurenine pathway metabolites and measurement of enzyme activity are crucial for research in this field. Below are detailed methodologies for key experiments.

Quantification of Kynurenine Pathway Metabolites by HPLC and LC-MS/MS

Principle: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the sensitive and specific quantification of tryptophan and its metabolites in biological matrices such as plasma, CSF, and brain tissue homogenates. These techniques separate the analytes based on their physicochemical properties, followed by detection and quantification.

Sample Preparation (General Workflow for Plasma/Serum):

-

Protein Precipitation: To 100 µL of plasma or serum, add an internal standard solution. Precipitate proteins by adding 400 µL of ice-cold methanol (B129727).

-

Incubation and Centrifugation: Vortex the mixture and incubate at -20°C for 30 minutes to enhance protein precipitation. Centrifuge at high speed (e.g., 18,000 x g) for 20 minutes at 4°C.

-

Supernatant Collection and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.

Chromatographic Separation:

-

A reversed-phase C18 or C8 column is typically used.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with formic acid) is employed to separate the metabolites.

Mass Spectrometric Detection:

-

A tandem mass spectrometer operating in multiple-reaction-monitoring (MRM) mode is used for detection.

-

Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.

Measurement of IDO1 Enzyme Activity

Principle: IDO1 activity is determined by measuring the amount of kynurenine produced from tryptophan. A common method is a colorimetric assay based on the reaction of kynurenine with Ehrlich's reagent.

Cell-Based Assay Protocol:

-

Cell Culture and Stimulation: Plate cells (e.g., HeLa cells or peripheral blood mononuclear cells) in a 96-well plate. Stimulate IDO1 expression by incubating with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.

-

Inhibitor Treatment (Optional): Add serial dilutions of test compounds (IDO1 inhibitors) to the cells and incubate.

-

Substrate Addition: Add L-tryptophan to the culture medium.

-

Sample Collection and Preparation: After incubation (24-48 hours), collect the cell culture supernatant. Precipitate proteins by adding trichloroacetic acid (TCA) (e.g., to a final concentration of 6.1 N).

-

Hydrolysis: Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifugation: Centrifuge to pellet the precipitated proteins.

-

Colorimetric Reaction: Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.

-

Quantification: Calculate kynurenine concentration using a standard curve prepared with known concentrations of kynurenine.

Measurement of KMO Enzyme Activity

Principle: KMO activity is measured by monitoring the consumption of the cofactor NADPH, which is proportional to the formation of 3-hydroxykynurenine from kynurenine. The decrease in NADPH is quantified by measuring the absorbance at 340 nm.

Enzyme-Based Assay Protocol:

-

Reaction Mixture Preparation: In a UV-transparent 96-well plate, prepare a reaction mixture containing KMO assay buffer, recombinant human KMO enzyme, and the test inhibitor (e.g., GSK180).

-

Reaction Initiation: Initiate the reaction by adding a substrate mixture containing L-kynurenine and NADPH.

-

Incubation: Incubate at room temperature or 37°C for a defined period (e.g., 40 minutes).

-

Absorbance Measurement: Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH consumption.

-

Data Analysis: Calculate the rate of reaction for each condition. Determine the IC50 value for the inhibitor by plotting the percentage of KMO activity against the logarithm of the inhibitor concentration.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the kynurenine pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. neurology.org [neurology.org]

- 4. Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

L-Kynurenine-d4: A Technical Guide for Stable Isotope Tracer-Based Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of L-Kynurenine-d4 as a stable isotope tracer for investigating the kynurenine (B1673888) pathway of tryptophan metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking to employ stable isotope labeling techniques to elucidate metabolic fluxes, understand disease pathogenesis, and accelerate therapeutic development.

Introduction to the Kynurenine Pathway and the Role of L-Kynurenine-d4

The kynurenine pathway is the primary route of tryptophan catabolism in mammals, responsible for metabolizing over 95% of dietary tryptophan.[1] This complex pathway generates a cascade of bioactive metabolites, collectively known as kynurenines, which play critical roles in a multitude of physiological and pathological processes, including immune regulation, neurotransmission, and inflammation.[2][3] Dysregulation of the kynurenine pathway has been implicated in a wide range of disorders, including neurodegenerative diseases, cancer, and psychiatric conditions.[1][4]

The initial and rate-limiting step of the kynurenine pathway is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[5][6] N-formylkynurenine is then rapidly converted to L-kynurenine, a central branching point in the pathway.[5] From here, L-kynurenine can be metabolized down three distinct branches, leading to the formation of neuroprotective compounds like kynurenic acid (KYNA) or potentially neurotoxic metabolites such as quinolinic acid (QUIN).[5]

L-Kynurenine-d4 is a deuterium-labeled stable isotope of L-kynurenine.[7][8] It serves as an invaluable tool in metabolic research for two primary purposes:

-

As a Tracer: When introduced into a biological system, L-Kynurenine-d4 follows the same metabolic fate as its unlabeled counterpart.[7][9] By using mass spectrometry to track the incorporation of the deuterium (B1214612) label into downstream metabolites, researchers can quantitatively measure the flux through different branches of the kynurenine pathway.[9] This provides a dynamic view of metabolic activity that cannot be obtained from static concentration measurements alone.

-

As an Internal Standard: In quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), L-Kynurenine-d4 is used as an internal standard to ensure the accuracy and precision of the measurement of endogenous L-kynurenine levels.[10]

Key Metabolic and Signaling Pathways

A thorough understanding of the metabolic and signaling pathways involving kynurenine is essential for designing and interpreting tracer studies.

The Kynurenine Pathway

The following diagram illustrates the central steps of the kynurenine pathway, starting from L-tryptophan.

References

- 1. psychogenics.com [psychogenics.com]

- 2. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. feradical.utsa.edu [feradical.utsa.edu]

Understanding the function of L-kynurenine as an aryl hydrocarbon receptor agonist

L-Kynurenine as an Aryl Hydrocarbon Receptor (AHR) Agonist: A Technical Guide

Abstract

L-kynurenine (L-Kyn), a central metabolite of the essential amino acid L-tryptophan, has been identified as a key endogenous agonist for the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor historically studied for its role in mediating the toxicity of xenobiotics, but is now recognized for its critical functions in regulating immune responses, cell proliferation, and tissue homeostasis. The activation of AHR by L-kynurenine, produced by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), represents a crucial signaling axis. Dysregulation of the kynurenine-AHR pathway is implicated in the pathophysiology of numerous conditions, including cancer, autoimmune diseases, neurodegenerative disorders, and cardiovascular diseases. This technical guide provides an in-depth overview of the mechanisms of L-kynurenine-mediated AHR activation, summarizes key quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways.

The Tryptophan-Kynurenine Metabolic Pathway

The vast majority (over 95%) of free L-tryptophan is metabolized through the kynurenine (B1673888) pathway.[1] The initial and rate-limiting step is the enzymatic conversion of L-tryptophan to N-formyl-L-kynurenine, which is rapidly converted to L-kynurenine.[1] This conversion is catalyzed by two distinct enzymes:

-

Indoleamine 2,3-dioxygenase (IDO): Primarily found in extrahepatic tissues and immune cells. Its expression is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1][2]

-

Tryptophan 2,3-dioxygenase (TDO): Primarily expressed in the liver, where it regulates systemic tryptophan levels, but is also found in the brain and in various tumors.[1]

The production of L-kynurenine is therefore tightly linked to inflammatory and immunological states, creating a microenvironment where AHR signaling can be endogenously modulated.

The Canonical AHR Signaling Pathway

The AHR is a member of the basic-helix-loop-helix/Per-Arnt-Sim (bHLH-PAS) family of transcription factors. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and the co-chaperone p23. This complex maintains the receptor in a conformation suitable for ligand binding.

The activation sequence is as follows:

-

Ligand Binding: L-kynurenine enters the cell and binds to the AHR in the cytoplasm.

-

Nuclear Translocation: Ligand binding induces a conformational change, exposing a nuclear localization signal. The AHR complex then translocates into the nucleus.

-

Dimerization: Inside the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).

-

DNA Binding and Gene Transcription: The AHR-ARNT heterodimer binds to specific DNA recognition sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes. This binding recruits co-activators and initiates the transcription of a wide array of AHR-responsive genes.

Notable target genes of the L-kynurenine/AHR pathway include:

-

Cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1): Involved in metabolizing AHR ligands, forming a metabolic feedback loop.

-

AHR Repressor (AHRR): Competes with AHR for ARNT binding, establishing a negative feedback loop to terminate the signal.

-

IDO1: The enzyme responsible for kynurenine production, creating a positive feedback or "feed-forward" loop that can amplify and sustain the signaling pathway.

-

Immunomodulatory Genes: Including IL-6, IL-10, TGF-β, and genes related to T-cell differentiation.

Quantitative Data on L-Kynurenine and AHR Interaction

L-kynurenine is considered a relatively low-affinity agonist compared to xenobiotic ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or the high-affinity endogenous ligand 6-formylindolo[3,2-b]carbazole (FICZ). However, its biological impact is significant due to the high micromolar concentrations it can reach in specific physiological and pathological microenvironments.

Table 1: Potency and Affinity of L-Kynurenine as an AHR Agonist

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| EC50 | ~13 µM | AHR Activation Assay | |

| EC50 | 12.3 µM | Enzymatic Assay | |

| EC50 | 36.6 µM | Reporter Gene Assay | |

| Apparent Kd | ~4 µM | Radioligand Assay |

| EC50 (FICZ) | 36 pM | AHR Activation Assay | |

Table 2: Physiological and Pathophysiological Concentrations of L-Kynurenine

| Condition | Concentration | Location | Reference |

|---|---|---|---|

| Normal | 1 - 3 µM | Serum | |

| Cancer | Up to 37 µM | Tumor Microenvironment |

| Inflammation | Elevated | Local Tissues / Serum | |

These data highlight that while L-kynurenine's affinity is in the low micromolar range, the concentrations achieved in vivo, particularly within tumors, are sufficient to drive robust AHR activation.

Key Experimental Protocols

Verifying the function of L-kynurenine as an AHR agonist involves a variety of in vitro and in vivo techniques.

AHR-Dependent Reporter Gene Assay

This is the most common method to quantify the ability of a compound to activate the AHR transcriptional pathway.

Objective: To measure the dose-dependent activation of AHR-mediated gene transcription by L-kynurenine.

Methodology:

-

Cell Line: Utilize a host cell line, such as human hepatoma (HepG2) or mouse hepatoma (H1L7.5c3), stably or transiently transfected with a reporter plasmid.

-

Reporter Construct: The plasmid contains a reporter gene (e.g., firefly luciferase) under the transcriptional control of a promoter containing multiple DRE sequences (e.g., from the CYP1A1 promoter).

-

Cell Culture and Treatment:

-

Plate the reporter cells in a 96-well plate and allow them to adhere.

-

Prepare serial dilutions of L-kynurenine (and positive/negative controls) in appropriate cell culture medium.

-

Replace the medium on the cells with the treatment solutions. A typical concentration range for L-kynurenine would span from 0.1 µM to 100 µM.

-

-

Incubation: Incubate the cells for a defined period (e.g., 4 to 24 hours) to allow for AHR activation and reporter protein expression.

-

Lysis and Luminescence Reading:

-

Wash the cells with PBS and add a lysis buffer to release the cellular contents.

-

Add a luciferase substrate solution to the lysate. The luciferase enzyme will catalyze a reaction that produces light.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luminescence values to a control (e.g., vehicle-treated cells). Plot the normalized data against the logarithm of the ligand concentration to generate a dose-response curve and calculate the EC50 value.

AHR Nuclear Translocation by Immunofluorescence

This method visualizes the movement of AHR from the cytoplasm to the nucleus upon ligand stimulation.

Objective: To qualitatively or quantitatively assess the translocation of AHR in response to L-kynurenine.

Methodology:

-

Cell Culture: Grow adherent cells (e.g., primary cortical neurons, MCF-7 breast cancer cells) on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with L-kynurenine (e.g., 50-100 µM) or a vehicle control for a short period (e.g., 30-60 minutes).

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Wash again and permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding using a blocking buffer (e.g., PBS with 5% bovine serum albumin) for 1 hour.

-

Incubate with a primary antibody specific to AHR diluted in blocking buffer, typically overnight at 4°C.

-

Wash thoroughly and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Counterstain the nuclei with a DNA-binding dye like DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

In untreated cells, AHR fluorescence will be predominantly cytoplasmic. In L-kynurenine-treated cells, the fluorescence will shift to co-localize with the DAPI-stained nucleus.

-

T-Cell Differentiation Assay

This protocol assesses the immunomodulatory effects of the L-kynurenine/AHR pathway on T-cell fate.

Objective: To determine if L-kynurenine, via AHR, can promote the differentiation of naive T-cells into regulatory T-cells (Tregs).

Methodology:

-

Cell Isolation:

-

Isolate bone marrow-derived dendritic cells (BMDCs) from wild-type and Ahr-/- mice.

-

Isolate naive CD4+ T-cells from the spleens and lymph nodes of mice.

-

-

Co-culture Setup:

-

Culture the BMDCs and stimulate them with an activating agent like lipopolysaccharide (LPS).

-

After stimulation, co-culture the BMDCs with the isolated naive T-cells.

-

Establish parallel co-cultures with Ahr-/- BMDCs as a negative control.

-

-

Treatment: Add synthetic L-kynurenine to the co-culture system at various concentrations.

-

Incubation: Culture the cells for 3-5 days to allow for T-cell differentiation.

-

Analysis by Flow Cytometry:

-

Harvest the cells and stain for surface markers (e.g., CD4) and intracellular markers.

-

To identify Tregs, stain for the transcription factor Foxp3.

-

To identify other T-helper subsets like Th17, stain for the transcription factor RORγt or the cytokine IL-17.

-

Acquire data on a flow cytometer and analyze the percentage of CD4+ cells that are Foxp3+ (Tregs).

-

-

Interpretation: An increase in the percentage of Tregs in the presence of L-kynurenine in cultures with wild-type BMDCs, but not (or to a lesser extent) in cultures with AHR-deficient BMDCs, demonstrates an AHR-dependent immunomodulatory effect.

Biological Significance and Downstream Effects

The activation of AHR by L-kynurenine is not an isolated event but part of a complex regulatory network with profound biological consequences.

Immunomodulation and Immune Tolerance

The Kyn-AHR axis is a potent driver of immune suppression. Its activation in immune cells, particularly dendritic cells and T-cells, leads to:

-

Generation of Regulatory T-cells (Tregs): AHR activation promotes the differentiation of naive T-cells into immunosuppressive Foxp3+ Tregs.

-

Suppression of Anti-Tumor Immunity: In the tumor microenvironment, high levels of kynurenine produced by cancer cells (via IDO or TDO) activate AHR in tumor-infiltrating lymphocytes, leading to T-cell exhaustion, apoptosis, and an overall suppression of the anti-cancer immune response.

-

Tolerogenic Dendritic Cells: Kyn-AHR signaling in dendritic cells induces a tolerogenic phenotype, characterized by increased IL-10 production and a reduced ability to activate effector T-cells.

The Kynurenine-AHR Amplification Loop

A critical feature of this pathway is its capacity for self-amplification. AHR activation by kynurenine directly upregulates the expression of IDO1. This creates a positive feedback loop where an initial inflammatory stimulus triggers IDO1, leading to kynurenine production and AHR activation, which in turn leads to more IDO1 expression. This can establish a chronic, localized state of immunosuppression, which is a hallmark of the tumor microenvironment.

Role in Disease

-

Oncology: The Kyn-AHR pathway promotes cancer progression not only by suppressing immunity but also by acting directly on cancer cells to enhance proliferation, migration, and chemoresistance.

-

Neuroscience: Following ischemic stroke, kynurenine levels rise in the brain, activating AHR in neurons and contributing to acute ischemic damage.

-

Autoimmunity: The pathway is complex in autoimmune diseases; while it can suppress autoimmune T-cell responses, its overall role may depend on the specific ligand and cellular context.

Conclusion and Therapeutic Implications

L-kynurenine is a bona fide endogenous agonist of the AHR. While its affinity is lower than prototypic xenobiotics, its ability to accumulate to high micromolar concentrations in specific microenvironments makes it a powerful physiological and pathological signaling molecule. The Kyn-AHR axis sits (B43327) at the crossroads of metabolism and immunology, playing a central role in immune tolerance and cancer progression.

The profound involvement of this pathway in disease has made it a major target for drug development. Therapeutic strategies currently under investigation include:

-

IDO/TDO Inhibitors: Block the production of kynurenine at its source.

-

AHR Antagonists: Directly block the receptor, preventing the downstream consequences of kynurenine signaling.

These approaches, particularly in combination with immune checkpoint inhibitors, hold significant promise for overcoming tumor-induced immunosuppression and represent a new frontier in cancer immunotherapy. A deep understanding of the technical details of this pathway is therefore essential for researchers and drug developers working to harness its therapeutic potential.

References

The Crossroads of Immunity: A Technical Guide to Tryptophan Metabolism in Immune Regulation

For Researchers, Scientists, and Drug Development Professionals

Tryptophan, an essential amino acid, stands at a critical metabolic nexus that profoundly influences the immune system. Its catabolism through distinct pathways generates a host of bioactive molecules that can either suppress or promote inflammatory responses. Understanding the intricate details of these pathways, the key enzymatic players, and their downstream effects on immune cells is paramount for the development of novel therapeutics for a range of diseases, from cancer to autoimmune disorders. This technical guide provides an in-depth exploration of the core aspects of tryptophan metabolism in immune regulation, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Metabolic Pathways

Tryptophan metabolism primarily proceeds down two major pathways with significant immunological consequences: the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. A third, microbially-driven pathway also contributes to the pool of immunomodulatory tryptophan derivatives.

The Kynurenine Pathway: A Master Regulator of Immune Tolerance

The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its catabolism. This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO).[1][2][3] The expression and activity of these enzymes are tightly regulated, particularly in the context of inflammation.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): Found in various immune cells, including dendritic cells (DCs) and macrophages, as well as in numerous cancer cells.[4][5] Its expression is strongly induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[2][6] IDO1 is a key player in creating an immunosuppressive microenvironment.[1]

-

Indoleamine 2,3-dioxygenase 2 (IDO2): While structurally similar to IDO1, IDO2 exhibits significantly weaker enzymatic activity.[3] Its expression is more restricted, found in cells like DCs and B cells, and its precise physiological role is still under investigation, with some studies suggesting a pro-inflammatory function in specific contexts.[3]

-

Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver, TDO is responsible for regulating systemic tryptophan levels.[7] However, its expression has also been detected in various cancers, where it can contribute to immune evasion.[2]

The catabolism of tryptophan along the kynurenine pathway leads to two primary immunosuppressive mechanisms:

-

Tryptophan Depletion: The consumption of tryptophan by IDO1/TDO in the local microenvironment starves proximate T cells of this essential amino acid, leading to cell cycle arrest and anergy.[5][6]

-

Production of Immunosuppressive Metabolites: The pathway generates a cascade of metabolites, collectively known as kynurenines, which have direct effects on immune cells.[8][9] Kynurenine itself can induce the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs).[10]

The following diagram illustrates the major steps of the kynurenine pathway.

Caption: Figure 1. The Kynurenine Pathway of Tryptophan Metabolism.

The Serotonin Pathway: A Modulator of Inflammation

While a smaller fraction of tryptophan is metabolized via the serotonin pathway, this route is also immunologically significant. The initial and rate-limiting step is catalyzed by tryptophan hydroxylase (TPH), leading to the production of 5-hydroxytryptophan (B29612) (5-HTP), which is then converted to serotonin (5-hydroxytryptamine, 5-HT).[11] Peripheral serotonin, which accounts for about 95% of the body's total, is primarily synthesized by enterochromaffin cells in the gut and is stored in platelets.[11][12]

Almost all immune cells express serotonin receptors, and serotonin can modulate a variety of immune functions.[13] For instance, it can influence cytokine secretion from monocytes and macrophages, mediate neutrophil recruitment, and play a role in T-cell activation.[13][14] The effects of serotonin can be pro-inflammatory or anti-inflammatory depending on the context and the specific receptor subtypes involved.[13]

The following diagram outlines the serotonin synthesis pathway.

Caption: Figure 2. The Serotonin Synthesis Pathway.

Impact on Immune Cells

Tryptophan metabolites exert profound and diverse effects on various immune cell populations, shaping the overall immune response.

T Cells

T cells are particularly sensitive to tryptophan metabolism.[15] Kynurenine and other downstream metabolites can suppress effector T cell proliferation and function while promoting the differentiation and activity of immunosuppressive regulatory T cells (Tregs).[15][16] This is a key mechanism of immune tolerance and is exploited by tumors to evade immune destruction.[17]

Dendritic Cells (DCs)

Dendritic cells are pivotal in initiating and directing adaptive immune responses. IDO1 expression in DCs can render them tolerogenic, leading to reduced T cell stimulation.[18] However, the direct effects of kynurenine pathway metabolites on DC function are complex and can be context-dependent.[18]

Macrophages

Macrophages, key players in innate immunity and inflammation, also express IDO1.[19] Tryptophan metabolism in macrophages can regulate their phenotype, with the accumulation of kynurenine promoting a more tolerogenic state.[20]

The following diagram illustrates the logical relationship of how tryptophan metabolism in antigen-presenting cells (APCs) like DCs and macrophages influences T cell responses.

Caption: Figure 3. Influence of Tryptophan Metabolism on T cell Responses.

Quantitative Data Summary

The following tables summarize key quantitative data related to tryptophan metabolism in the context of immune regulation.

Table 1: Normal Plasma Concentrations of Tryptophan and Key Metabolites in Humans

| Metabolite | Concentration Range | Reference |

| Tryptophan | 43.7 - 1790 ng/mL | [21] |

| Kynurenine | 43.7 - 1790 ng/mL | [21] |

| Kynurenic Acid | 1.9 - 14 ng/mL | [21] |

| 3-Hydroxykynurenine | 1.9 - 47 ng/mL | [21] |

| Anthranilic Acid | 0.5 - 13.4 ng/mL | [21] |

| Quinolinic Acid | 39 - 180 ng/mL | [21] |

| Serotonin | > Upper Limit of Quantification | [21] |

Table 2: IDO1 Inhibitor Activity

| Inhibitor | Cell Line | IC50 | Reference |

| Ido1-IN-16 | HeLa (IFNγ-stimulated) | 10 nM | [4] |

| Epacadostat | SKOV-3 (IFNγ-stimulated) | Nanomolar range | [6] |

| BMS-986205 | SKOV-3 (IFNγ-stimulated) | Nanomolar range | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of tryptophan metabolism and its immunological effects.

Measurement of Tryptophan and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of tryptophan and its metabolites in biological samples.[22][23]

Objective: To quantify the concentrations of tryptophan, kynurenine, and other metabolites in plasma, serum, or cell culture supernatants.

Materials:

-

HPLC system with UV or fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase: e.g., 0.1% Trifluoroacetic acid (TFA) in water:acetonitrile (90:10 v/v)[22]

-

Trichloroacetic acid (TCA) for protein precipitation

-

Standards for tryptophan and its metabolites

-

Microcentrifuge

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

For plasma, serum, or cell culture supernatant, add an equal volume of 10% TCA to precipitate proteins.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and transfer to an autosampler vial.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the metabolite standards in the same buffer as the samples to create a standard curve.

-

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase.

-

Inject a fixed volume (e.g., 20-100 µL) of the prepared samples and standards.

-

Run the analysis using an isocratic or gradient elution profile.

-

Detect the analytes at their respective optimal wavelengths (e.g., 220 nm for simultaneous detection of multiple metabolites, or specific wavelengths for individual compounds).[22]

-

-

Data Analysis:

-

Integrate the peak areas of the analytes in the chromatograms.

-

Construct a standard curve by plotting the peak areas of the standards against their known concentrations.

-

Determine the concentrations of the metabolites in the samples by interpolating their peak areas on the standard curve.

-

The following diagram depicts a typical workflow for this protocol.

Caption: Figure 4. Workflow for HPLC-based Metabolite Quantification.

Cell-Based IDO1 Activity Assay

This assay measures the enzymatic activity of IDO1 in cells, often by quantifying the production of kynurenine.[6][24]

Objective: To determine the activity of IDO1 in a cellular context and to screen for potential inhibitors.

Materials:

-

Cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa)[6]

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Recombinant human IFN-γ

-

Test compounds (potential IDO1 inhibitors)

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

Microplate reader

Procedure:

-

Cell Seeding and IDO1 Induction:

-

Inhibitor Treatment:

-

Prepare serial dilutions of the test compounds.

-

Add the compounds to the IFN-γ-stimulated cells.

-

Include a vehicle control (e.g., DMSO).

-

Incubate for 24-48 hours.

-

-

Kynurenine Measurement:

-

After incubation, collect a portion of the cell culture supernatant (e.g., 70 µL).[4]

-

Add 35 µL of 6.1 N TCA to precipitate proteins.[4]

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the clear supernatant (e.g., 50 µL) to a new 96-well plate.[4]

-

Add an equal volume of Ehrlich's reagent and incubate at room temperature for 10 minutes.[4]

-

Measure the absorbance at 480 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of kynurenine.

-

Determine the concentration of kynurenine in each sample from the standard curve.

-

Calculate the percentage of IDO1 inhibition for each compound concentration compared to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The following diagram illustrates the workflow for the cell-based IDO1 activity assay.

Caption: Figure 5. Workflow for Cell-Based IDO1 Activity Assay.

Conclusion

The metabolism of tryptophan is a cornerstone of immune regulation, with the kynurenine and serotonin pathways exerting powerful control over immune cell function. The enzymes IDO1 and TDO, in particular, represent key therapeutic targets for a multitude of diseases characterized by immune dysregulation. A thorough understanding of the quantitative aspects of these pathways and the application of robust experimental methodologies are essential for advancing research and development in this exciting field. This guide provides a foundational resource for scientists and researchers dedicated to unraveling the complexities of tryptophan metabolism and harnessing its therapeutic potential.

References

- 1. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. oncotarget.com [oncotarget.com]

- 7. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway [frontiersin.org]

- 9. Editorial: Multiple Implications of the Kynurenine Pathway in Inflammatory Diseases: Diagnostic and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Serotonin: A Potent Immune Cell Modulator in Autoimmune Diseases [frontiersin.org]

- 12. Serotonin is a multifaceted player in the immune response [imrpress.com]

- 13. Frontiers | The Effects of Serotonin in Immune Cells [frontiersin.org]

- 14. The Effects of Serotonin in Immune Cells | Semantic Scholar [semanticscholar.org]

- 15. Modulation of T cells by tryptophan metabolites in the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Human myeloid dendritic cells are refractory to tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | New insight into arginine and tryptophan metabolism in macrophage activation during tuberculosis [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]

- 22. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

L-Kynurenine-d4-1 CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Kynurenine-d4, a deuterated form of the tryptophan metabolite, L-kynurenine. This document covers its chemical and physical properties, its role in biological pathways, and its application in experimental research, particularly in mass spectrometry-based quantification.

Core Properties of L-Kynurenine-d4

L-Kynurenine-d4 is a stable isotope-labeled version of L-Kynurenine, which is a key intermediate in the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism. Due to its isotopic labeling, it serves as an ideal internal standard for the accurate quantification of endogenous L-kynurenine in various biological matrices.

CAS Number Information

There are two primary CAS numbers associated with L-Kynurenine-d4. It is crucial for researchers to note the specific product they are using.

-

2672568-86-2 : This CAS number is frequently cited for L-Kynurenine-d4.[1][2][3][4][5]

-

194546-33-3 : This number is also used for L-Kynurenine-d4, sometimes specified as the free acid form.

The non-labeled form, L-Kynurenine, has the CAS number 2922-83-0 .

Physical and Chemical Properties

The physical and chemical properties of L-Kynurenine-d4 are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₀H₈D₄N₂O₃ | |

| Molecular Weight | Approximately 212.24 g/mol | |

| Appearance | Solid, white to light yellow powder | |

| Purity | ≥98-99% | |

| Solubility | Soluble in DMF (0.5 mg/ml), DMSO (1 mg/ml), and Ethanol (2 mg/ml) | |

| Storage Temperature | -20°C | |

| Melting Point | The melting point for the non-deuterated L-Kynurenine is approximately 191°C to 219°C, which can be a reference. |

Biological Significance and Signaling Pathways

L-Kynurenine is a crucial metabolite of the amino acid L-tryptophan. Over 95% of dietary tryptophan that is not used for protein synthesis is metabolized through the kynurenine pathway. This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).

The metabolites of this pathway, including L-kynurenine, are biologically active and are involved in immune regulation and neurotransmission.

Tryptophan Metabolism to L-Kynurenine

The initial and rate-limiting step in the kynurenine pathway is the conversion of L-tryptophan to N-formylkynurenine by either IDO or TDO. N-formylkynurenine is then rapidly converted to L-kynurenine.

L-Kynurenine and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

L-Kynurenine has been identified as an endogenous agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to L-kynurenine, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby regulating their expression.

Experimental Protocols: Quantification of Kynurenine using LC-MS/MS

L-Kynurenine-d4 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of kynurenine in biological samples such as plasma and cerebrospinal fluid.

General Experimental Workflow

A typical workflow for the quantification of kynurenine involves sample preparation, LC separation, and MS/MS detection.

Detailed Methodological Steps

-

Preparation of Standards and Internal Standard (IS)

-

Prepare a stock solution of L-Kynurenine and L-Kynurenine-d4 (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile (B52724):water.

-

Perform serial dilutions to create working standard solutions for the calibration curve.

-

Prepare a working solution of the internal standard (L-Kynurenine-d4).

-

-

Sample Preparation

-

To a small volume of the biological sample (e.g., 100 µL of plasma), add the internal standard solution.

-

Precipitate proteins by adding a solvent such as acetonitrile or trifluoroacetic acid.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

A reversed-phase C18 column is commonly used for separation.

-

The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

-

A gradient elution is often employed to achieve optimal separation.

-

-

Mass Spectrometry (MS/MS):

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

-

Detection is performed using Multiple Reaction Monitoring (MRM) for both L-kynurenine and L-Kynurenine-d4. The specific precursor and product ion transitions need to be optimized for the instrument being used.

-

-

-

Data Analysis

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

The concentration of L-kynurenine in the unknown samples is then calculated from this calibration curve.

-

This in-depth guide provides essential information for researchers working with L-Kynurenine-d4. Adherence to proper handling, storage, and experimental procedures is critical for obtaining accurate and reproducible results.

References

Synthesis and Isotopic Purity of L-Kynurenine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Kynurenine-d4, a crucial internal standard for the quantification of L-kynurenine in various biological matrices. The methodologies detailed herein are intended to equip researchers with the necessary information to produce and verify the quality of this essential analytical tool.

Introduction

L-Kynurenine is a key metabolite in the tryptophan catabolic pathway, known as the kynurenine (B1673888) pathway. Imbalances in this pathway have been implicated in a range of neurological, inflammatory, and immunological disorders. Consequently, the accurate quantification of L-kynurenine is of significant interest in clinical and preclinical research. Stable isotope-labeled internal standards, such as L-Kynurenine-d4, are indispensable for achieving the high accuracy and precision required in mass spectrometry-based quantification methods. This guide outlines a robust synthetic route to L-Kynurenine-d4 and details the analytical procedures for confirming its isotopic purity.

Synthesis of L-Kynurenine-d4

The synthesis of L-Kynurenine-d4 is most effectively achieved through the ozonolysis of the corresponding deuterated precursor, L-Tryptophan-d5. This method involves the oxidative cleavage of the indole (B1671886) ring of tryptophan to yield kynurenine.

Synthetic Pathway

The synthetic scheme begins with commercially available L-Tryptophan-d5, which undergoes ozonolysis to form an unstable ozonide intermediate. This intermediate is then reduced to yield N-formyl-L-kynurenine-d4, which is subsequently deformylated to produce the final product, L-Kynurenine-d4.

Caption: Synthetic pathway for L-Kynurenine-d4 from L-Tryptophan-d5.

Experimental Protocol: Ozonolysis of L-Tryptophan-d5

Materials:

-

L-Tryptophan-d5

-

Methanol (B129727) (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Ozone (generated from an ozone generator)

-

Dimethyl sulfide (B99878) (DMS)

-

Formic acid

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate

-

Deionized water

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Dissolution: Dissolve L-Tryptophan-d5 in a mixture of anhydrous methanol and dichloromethane at -78°C (dry ice/acetone bath).

-

Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The solution will typically turn a blue or purple color, which disappears upon completion.

-

Reductive Workup: Purge the solution with nitrogen or argon to remove excess ozone. Add dimethyl sulfide (DMS) dropwise to the reaction mixture at -78°C to reduce the ozonide intermediate. Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Deformylation: Acidify the reaction mixture with formic acid and heat to reflux to facilitate the deformylation of N-formyl-L-kynurenine-d4 to L-Kynurenine-d4.

-

Workup and Extraction: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities.

-

Purification: Purify the crude L-Kynurenine-d4 from the aqueous layer by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain L-Kynurenine-d4 as a solid.

Expected Yield and Purity

The expected yield and chemical purity of the final product are summarized in the table below.

| Parameter | Value |

| Expected Yield | 40-60% |

| Chemical Purity (by HPLC) | >98% |

Isotopic Purity Analysis

The isotopic purity of the synthesized L-Kynurenine-d4 is a critical parameter and can be determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

The following workflow outlines the steps for the comprehensive analysis of L-Kynurenine-d4.

Caption: Workflow for the isotopic purity analysis of L-Kynurenine-d4.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of L-Kynurenine-d4 in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

-

Prepare a series of dilutions for analysis.

LC Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Method:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the different isotopologues of kynurenine.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Kynurenine (d0) | 209.1 | 192.1 | 15 |

| L-Kynurenine-d1 | 210.1 | 193.1 | 15 |

| L-Kynurenine-d2 | 211.1 | 194.1 | 15 |

| L-Kynurenine-d3 | 212.1 | 195.1 | 15 |

| L-Kynurenine-d4 | 213.1 | 196.1 | 15 |

Data Analysis:

-

Integrate the peak areas for each isotopologue (d0 to d4).

-

Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues. The isotopic purity is the percentage of the d4 form.

Experimental Protocol: NMR Analysis

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a deuterium (B1214612) probe.

Sample Preparation:

-

Dissolve a precisely weighed amount of L-Kynurenine-d4 in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

NMR Experiments:

-

¹H NMR: To observe the disappearance of signals corresponding to the deuterated positions and to confirm the overall structure.

-

²H NMR: To directly observe the deuterium signals and their chemical shifts, confirming the positions of deuterium incorporation.

-

¹³C NMR: To observe changes in the carbon signals adjacent to the deuterated positions.

Data Analysis:

-

In the ¹H NMR spectrum, the isotopic purity can be estimated by comparing the integral of a residual proton signal at a deuterated position to the integral of a non-deuterated proton signal.

-

Quantitative ²H NMR can provide a more accurate determination of the isotopic enrichment at each labeled site.

Isotopic Purity Data

The isotopic distribution of a typical batch of synthesized L-Kynurenine-d4 is presented below.

| Isotopologue | Abundance (%) |

| d0 (unlabeled) | < 0.1 |

| d1 | < 0.5 |

| d2 | < 1.0 |

| d3 | 1.0 - 2.0 |

| d4 | > 98.0 |

| Total Deuterated Forms (d1-d4) | > 99.5 |

Conclusion

This technical guide provides a framework for the synthesis and detailed isotopic purity analysis of L-Kynurenine-d4. The ozonolysis of L-Tryptophan-d5 offers a reliable method for the preparation of this essential internal standard. The subsequent analytical characterization by LC-MS/MS and NMR spectroscopy ensures the high isotopic purity required for accurate quantitative bioanalysis. Adherence to these protocols will enable researchers to confidently produce and utilize high-quality L-Kynurenine-d4 in their studies of the kynurenine pathway.

An In-depth Technical Guide to Investigating Neuroactive Metabolites of the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine (B1673888) pathway (KP) is the principal metabolic route of the essential amino acid tryptophan, producing a cascade of neuroactive metabolites with profound implications for central nervous system (CNS) function and pathology. Dysregulation of this pathway has been increasingly implicated in a spectrum of neurological and psychiatric disorders, including major depressive disorder, schizophrenia, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[1][2][3][4] This guide provides a comprehensive technical overview of the core neuroactive metabolites of the kynurenine pathway, their mechanisms of action, and detailed methodologies for their investigation. By presenting quantitative data in structured tables, offering detailed experimental protocols, and illustrating key pathways and workflows with diagrams, this document serves as a critical resource for researchers and professionals in drug development aiming to explore the therapeutic potential of targeting the kynurenine pathway.

Introduction to the Kynurenine Pathway

Over 95% of dietary tryptophan that is not incorporated into proteins is metabolized through the kynurenine pathway.[1][5] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[6][7] N-formylkynurenine is then rapidly converted to L-kynurenine (KYN), a central hub of the pathway. From kynurenine, the pathway bifurcates into two main branches: a neuroprotective arm leading to the synthesis of kynurenic acid (KYNA), and a neurotoxic arm that produces quinolinic acid (QUIN) and 3-hydroxykynurenine (3-HK).[1][7] The balance between these two branches is critical for maintaining neuronal health, and a shift towards the neurotoxic arm is a common feature in many CNS disorders.[1][3]

Core Neuroactive Metabolites and Their Mechanisms of Action

The neuroactive properties of kynurenine pathway metabolites stem from their ability to interact with key neurotransmitter systems and modulate oxidative stress.

The Neurotoxic Branch

-

Quinolinic Acid (QUIN): An excitotoxic agonist of the N-methyl-D-aspartate (NMDA) receptor, QUIN contributes to neuronal damage and death.[8][9][10] Its excitotoxicity is mediated by excessive calcium influx through NMDA receptors, leading to a cascade of detrimental events including mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[8][11] Furthermore, QUIN can chelate Fe2+, forming a complex that promotes the generation of hydroxyl radicals via the Fenton reaction, thereby inducing oxidative stress independent of NMDA receptor activation.[8]

-

3-Hydroxykynurenine (3-HK): This metabolite is a potent generator of reactive oxygen species, contributing to oxidative stress and neuronal apoptosis.[12][13][14] The neurotoxicity of 3-HK is dependent on its uptake into neurons via large neutral amino acid transporters.[13][14] Inside the cell, 3-HK can auto-oxidize, leading to the production of hydrogen peroxide and other ROS, which in turn damage cellular components and trigger apoptotic cell death.[13][14]

The Neuroprotective Branch

-

Kynurenic Acid (KYNA): In contrast to QUIN and 3-HK, KYNA is considered neuroprotective. It acts as a broad-spectrum antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor and also non-competitively inhibits the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[6][9][15][16][17] By blocking these receptors, KYNA can reduce excessive glutamatergic and cholinergic signaling, thereby protecting neurons from excitotoxicity. The IC50 for KYNA's inhibition of α7nAChRs has been reported to be approximately 7 µM.[16]

Quantitative Data on Kynurenine Pathway Metabolites

The following tables summarize representative concentrations of key kynurenine pathway metabolites in human cerebrospinal fluid (CSF) and plasma, as well as their receptor binding affinities. These values can vary depending on the analytical method, patient population, and disease state.

Table 1: Representative Concentrations of Kynurenine Pathway Metabolites in Human Samples

| Metabolite | Matrix | Concentration Range | Reference |

| Tryptophan | CSF | 600 ng/mL | [18] |

| Plasma | 11,500 ng/mL | [18] | |

| Kynurenine | CSF | 25.1 ng/mL | [18] |

| Kynurenic Acid | CSF | 3.3 ng/mL | [18] |

| 3-Hydroxykynurenine | CSF | 5.6 ng/mL | [18] |

| Anthranilic Acid | CSF | 1.1 ng/mL | [18] |

| Quinolinic Acid | CSF | 40 ng/mL | [18] |

| Plasma | 70 ng/mL | [18] |

Table 2: Receptor Affinities of Neuroactive Kynurenine Metabolites

| Metabolite | Receptor | Action | Affinity (IC50 / Ki) | Reference |

| Quinolinic Acid | NMDA Receptor | Agonist | - | [8][9] |

| Kynurenic Acid | NMDA Receptor (Glycine Site) | Antagonist | ~10 µM (IC50) | [17] |

| α7 Nicotinic Acetylcholine Receptor | Antagonist | ~7 µM (IC50) | [16] |

Experimental Protocols

Investigating the kynurenine pathway requires robust and sensitive analytical methods to quantify its metabolites, as well as cellular and animal models to probe its function.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of multiple kynurenine pathway metabolites due to its high sensitivity and specificity.[18][19][20]

Objective: To quantify tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, anthranilic acid, and quinolinic acid in biological matrices (plasma, CSF, brain tissue).

Materials:

-

LC-MS/MS system (e.g., Waters Acquity HPLC with a Quattro Premier XE triple quadrupole mass spectrometer)[21]

-

Reversed-phase C18 analytical column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 3 µm)[22]

-

Stable isotope-labeled internal standards for each analyte[18]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation solution (e.g., 10% trichloroacetic acid or methanol)

Procedure:

-

Sample Preparation:

-

Thaw frozen samples (plasma, CSF, or tissue homogenates) on ice.

-

For protein precipitation, add 2 volumes of ice-cold protein precipitation solution to 1 volume of sample.

-

Spike the sample with a known concentration of the stable isotope-labeled internal standard mixture.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

-

-

LC Separation:

-

Inject 5-20 µL of the prepared sample onto the C18 column.[22]

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

-

Set the flow rate to 0.4 mL/min.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Optimize the multiple reaction monitoring (MRM) transitions for each analyte and internal standard. This involves selecting the precursor ion (Q1) and a specific product ion (Q3) for each compound.

-

Develop a standard curve for each analyte by analyzing samples with known concentrations.

-

-

Data Analysis:

-

Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding internal standard.

-

Determine the concentration of each metabolite in the unknown samples by interpolating from the standard curve.

-

Measurement of IDO1 and TDO Enzyme Activity

Enzyme activity assays are crucial for understanding the regulation of the initial steps of the kynurenine pathway.

Objective: To measure the enzymatic activity of IDO1 and TDO.

Principle: These assays typically measure the production of N-formyl-kynurenine or its subsequent product, kynurenine, from the substrate tryptophan. The formation of N-formyl-kynurenine can be monitored by its absorbance at 321 nm.[23]

Materials:

-

Recombinant human IDO1 or TDO enzyme

-

L-Tryptophan (substrate)

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

-

Cofactors (e.g., methylene (B1212753) blue, ascorbic acid for IDO1)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 321 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-tryptophan, and any necessary cofactors.

-

Add the test compound (inhibitor or activator) or vehicle control to the appropriate wells of the microplate.

-

Initiate the reaction by adding the IDO1 or TDO enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a strong acid).

-

Measure the absorbance at 321 nm to quantify the amount of N-formyl-kynurenine produced.

-

Calculate the enzyme activity based on the change in absorbance over time, and determine the effect of the test compound.

Note: Commercially available kits for measuring IDO1/TDO activity are also available and provide a convenient and standardized method.[24][25]

Visualizing Key Pathways and Workflows

Diagrams are essential for visualizing the complex relationships within the kynurenine pathway and the experimental procedures used to study it.

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Caption: Signaling Pathways of Neuroactive Kynurenine Metabolites.

Caption: General Experimental Workflow for Metabolite Analysis.

Conclusion

The kynurenine pathway represents a critical interface between the immune system, neurotransmission, and oxidative stress pathways in the CNS. The neuroactive metabolites it produces have emerged as key players in the pathophysiology of a wide range of neurological and psychiatric disorders. A thorough understanding of the roles of these metabolites and the development of robust methods for their analysis are paramount for advancing our knowledge and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of the kynurenine pathway and unlock its therapeutic potential.

References

- 1. cpn.or.kr [cpn.or.kr]

- 2. Kynurenine Pathway of Tryptophan Metabolism in Neuropsychiatric Disorders: Pathophysiologic and Therapeutic Considerations [cpn.or.kr]

- 3. Kynurenines: from the perspective of major psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - The kynurenine pathway and neurodegenerative disease - University of Leicester - Figshare [figshare.le.ac.uk]

- 5. Kynurenine Pathway of Tryptophan Metabolism in Neuropsychiatric Disorders: Pathophysiologic and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated kynurenine pathway metabolism during neurodevelopment: Implications for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Kynurenines with Neuroactive and Redox Properties: Relevance to Aging and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Kynurenic acid as an antagonist of α7 nicotinic acetylcholine receptors in the brain: facts and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. feradical.utsa.edu [feradical.utsa.edu]

- 21. psychogenics.com [psychogenics.com]

- 22. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

An In-Depth Technical Guide to L-Kynurenine-d4 for In Vivo Studies of Kynurenine Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of L-Kynurenine-d4 as a stable isotope-labeled tracer for in vivo investigations of the kynurenine (B1673888) pathway. The kynurenine pathway is a critical route of tryptophan metabolism, producing a range of neuroactive and immunomodulatory metabolites. Dysregulation of this pathway has been implicated in a variety of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. The use of deuterated L-kynurenine allows for precise tracking and quantification of its metabolic fate, offering valuable insights into the dynamics of this complex pathway in a living organism.

The Kynurenine Pathway: A Central Metabolic Route

Over 95% of dietary tryptophan is metabolized through the kynurenine pathway.[1] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO).[1] N-formylkynurenine is then rapidly converted to L-kynurenine, a key branching point in the pathway. From here, L-kynurenine can be metabolized down several distinct enzymatic routes, leading to the formation of various bioactive molecules, including kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), anthranilic acid (AA), and ultimately quinolinic acid and NAD+.

The balance between the different branches of the kynurenine pathway is crucial for maintaining physiological homeostasis. For instance, KYNA is known for its neuroprotective properties as an antagonist of glutamate (B1630785) receptors, while quinolinic acid is a potent NMDA receptor agonist and neurotoxin.[2] The immunomodulatory effects of the pathway are highlighted by the role of IDO in creating an immunosuppressive environment, a mechanism that can be co-opted by tumors to evade immune surveillance.

dot

References

The Unseen Architect of Precision: A Technical Guide to the Biological Significance of Deuterated Standards in Mass Spectrometry

For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy is not merely a technicality—it is the bedrock upon which scientific progress is built. In the world of quantitative mass spectrometry, particularly in the analysis of complex biological matrices, the use of deuterated internal standards has become an indispensable practice. These seemingly simple modifications to a molecule's structure, the substitution of hydrogen with its heavier isotope deuterium (B1214612), provide a level of analytical certainty that is unparalleled. This in-depth technical guide elucidates the core principles, practical applications, and profound biological significance of employing deuterated standards in mass spectrometry-based bioanalysis, ensuring the generation of robust and reliable data.

The Gold Standard: Why Deuterated Internal Standards Reign Supreme

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability.[1] While structural analogs can be used, stable isotope-labeled (SIL) internal standards, particularly those labeled with deuterium, are widely recognized as the superior choice.[2][3] The fundamental principle behind their efficacy lies in their near-identical physicochemical properties to the analyte of interest.[2] By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response are virtually identical to the non-labeled drug.[1] This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process, including sample preparation, injection volume, and instrument response.

Quantitative Data Presentation: The Proof of Performance